3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-one . This compound is characterized by the presence of both fluorine and bromine atoms, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide can be compared with other similar compounds, such as:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group but lacks the bromine and carbonyl functionalities.
2-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanone: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFAEYQJAWXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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